molecular formula C11H13ClN2O B12933144 Imidazole, 4-(p-methoxyphenyl)-1-methyl-, hydrochloride CAS No. 40405-75-2

Imidazole, 4-(p-methoxyphenyl)-1-methyl-, hydrochloride

Cat. No.: B12933144
CAS No.: 40405-75-2
M. Wt: 224.68 g/mol
InChI Key: NKOAGQZDJROXRN-UHFFFAOYSA-N
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Description

Imidazole, 4-(p-methoxyphenyl)-1-methyl-, hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound features a methoxyphenyl group and a methyl group attached to the imidazole ring, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazole, 4-(p-methoxyphenyl)-1-methyl-, hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(p-methoxyphenyl)-1-methylimidazole.

    Reaction Conditions: The reaction involves the use of methanol as a solvent and hydrochloric acid to form the hydrochloride salt.

    Procedure: The imidazole derivative is dissolved in methanol, and hydrochloric acid is added dropwise to the solution. The mixture is then stirred at room temperature until the reaction is complete. The product is isolated by filtration and dried under reduced pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pH, and solvent addition.

    Purification: Implementing advanced purification techniques like crystallization and recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Imidazole, 4-(p-methoxyphenyl)-1-methyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Imidazole, 4-(p-methoxyphenyl)-1-methyl-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Imidazole, 4-(p-methoxyphenyl)-1-methyl-, hydrochloride involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

    Pathways Involved: It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazole, 4-(p-methoxyphenyl)-1-methyl-: The parent compound without the hydrochloride salt.

    Imidazole, 4-(p-methoxyphenyl)-1-ethyl-: A similar compound with an ethyl group instead of a methyl group.

    Imidazole, 4-(p-methoxyphenyl)-1-propyl-: A similar compound with a propyl group instead of a methyl group.

Uniqueness

Imidazole, 4-(p-methoxyphenyl)-1-methyl-, hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and reactivity in aqueous solutions. This makes it particularly useful in biological and medicinal research applications.

Properties

CAS No.

40405-75-2

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

4-(4-methoxyphenyl)-1-methylimidazole;hydrochloride

InChI

InChI=1S/C11H12N2O.ClH/c1-13-7-11(12-8-13)9-3-5-10(14-2)6-4-9;/h3-8H,1-2H3;1H

InChI Key

NKOAGQZDJROXRN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C2=CC=C(C=C2)OC.Cl

Origin of Product

United States

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